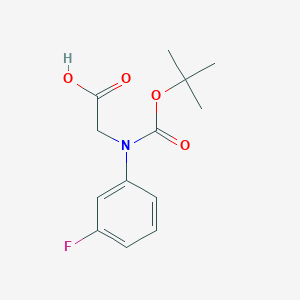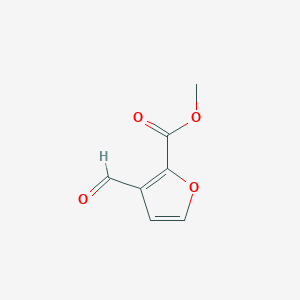
2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid” is a compound with the molecular weight of 269.27 . It has the IUPAC name of (2R)-(tert-butoxycarbonyl)aminoethanoic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 . The InChI key is BMSUXJZKOGWPGP-SNVBAGLBSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 269.27 .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Research
Fluorine in Protein Design : Fluorinated compounds are increasingly used in the field of protein engineering to enhance stability and modify the biochemical properties of proteins. For instance, proteins designed with highly fluorinated analogs of hydrophobic amino acids have shown increased resistance to chemical and thermal denaturation while retaining their structural integrity and biological activity. This approach has been particularly valuable in creating proteins with novel chemical and biological properties, potentially offering insights into the use of fluorinated compounds like 2-((tert-Butoxycarbonyl)(3-fluorophenyl)amino)acetic acid in protein design (Buer & Marsh, 2012).
Advanced Oxidation Processes : The role of organic acids, including fluorinated acids, in advanced oxidation processes (AOPs) for environmental management and pollutant degradation is another area of significant interest. Research into AOPs explores the degradation pathways, by-products, and the efficiency of various acids in treating recalcitrant compounds in wastewater, offering a perspective on the environmental applications of complex organic acids (Qutob et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
It is known that tert-butoxycarbonyl (boc)-protected amino acids, such as this compound, are often used in peptide synthesis .
Mode of Action
The compound, being a Boc-protected amino acid, is likely to participate in peptide synthesis. The Boc group serves as a protective group for the amino group during peptide bond formation. It prevents unwanted side reactions, thereby ensuring the correct sequence of amino acids in the peptide chain .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. In this process, the Boc group is removed under acidic conditions, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid. This leads to the formation of dipeptides, tripeptides, and so on .
Result of Action
The primary result of the action of this compound is the formation of peptides through peptide synthesis. The compound, as a Boc-protected amino acid, contributes to the formation of the peptide chain, which can then participate in various biological functions depending on the sequence of the amino acids in the peptide .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group and hence the peptide synthesis. Additionally, temperature and solvent can also influence the efficiency of peptide synthesis .
Propiedades
IUPAC Name |
2-[3-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLSBVFCNSTXHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622723 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-(3-fluorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142121-94-6 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-(3-fluorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)
